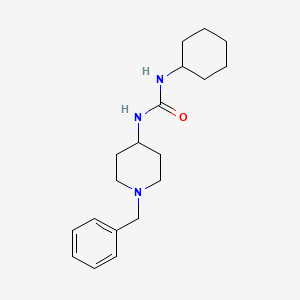![molecular formula C13H18N2O4S B5684957 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5684957.png)
5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid, also known as AMPTA, is a thienylalanine derivative that has been found to exhibit promising biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has also been found to exhibit anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as modulate the activity of immune cells such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid in lab experiments is its high potency and selectivity towards DHODH, which allows for precise targeting of cancer cells. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications in other disease states. Finally, the development of more potent and selective DHODH inhibitors based on the structure of 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid may hold promise for the treatment of cancer and other diseases.
Synthesemethoden
5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid can be synthesized via the reaction of 3-(aminocarbonyl)-4-ethyl-5-methyl-2-thiophenecarboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in the presence of N,N-diisopropylethylamine. The resulting intermediate is then treated with 2-amino-4-methylpentanoic acid to yield 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-8-7(2)20-13(11(8)12(14)19)15-9(16)5-4-6-10(17)18/h3-6H2,1-2H3,(H2,14,19)(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNWQHCSJNKBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-fluoro-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine hydrochloride](/img/structure/B5684887.png)
![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)
![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)